2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester
Overview
Description
2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester (DMMPE) is a sulfur-containing fatty acid derivative found in a variety of biological sources. It is a key component of several metabolic pathways, and is involved in a range of biochemical and physiological processes. DMMPE has been studied extensively in the laboratory and is used in a variety of scientific research applications.
Scientific Research Applications
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- Application: Quinoxaline derivatives have diverse pharmacological activities. They are used in the synthesis of various drugs due to their antimicrobial, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory, and analgesic activities .
- Method: Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .
- Results: Quinoxalinone derivatives, for example, 7-Chloro-2,2-dimethyl-3-thioxo-3,4-dihydro-2H-quinoxa line-1-carboxylic acid isopropenyl ester, have shown potential as anti-HIV agents .
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Dimethylolpropionic Acid (DMPA)
- Application: DMPA is used as a modifier in the production of anionic Polyurethane dispersions. Solvent soluble binders/resins for coatings can be converted into an aqueous binder with the use of this material .
- Method: In this case, DMPA is reacted with a suitable diisocyanate such as isophorone diisocyanate or TMXDI usually along with other polyols to make a prepolymer .
- Results: The use of DMPA in the production of coatings and adhesives has been successful, leading to improved product performance .
properties
IUPAC Name |
methyl 2,2-dimethyl-3-methylsulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-7(2,5-10-4)6(8)9-3/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZSHOVXBGIHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-methylsulfanyl-propionic acid methyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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